N-(4-fluorophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a synthetic organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general synthetic route can be summarized as follows:
-
Starting Materials
- 4-fluorophenylhydrazine
- 4-methoxybenzaldehyde
- Propanoyl chloride
-
Reaction Conditions
- The reaction is usually carried out in an organic solvent such as ethanol or methanol.
- The mixture is heated under reflux conditions to facilitate the condensation reaction.
- The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, its hydrazone moiety allows it to act as a ligand, modulating the activity of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-FLUOROPHENYL)METHYLIDENE-4-METHOXYBENZOHYDRAZIDE
- N’-(4-FLUOROPHENYL)METHYLIDENE-4-HYDROXYBENZOHYDRAZIDE
Uniqueness
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18FN3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-8-2-13(3-9-16)12-20-22-18(24)11-10-17(23)21-15-6-4-14(19)5-7-15/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
GMXYGLZAZDRKRK-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.